

# characterization of (2-Amino-4-bromophenyl)(phenyl)methanone derivatives

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## Compound of Interest

Compound Name: (2-Amino-4-bromophenyl)  
(phenyl)methanone

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A comprehensive guide to the characterization of **(2-Amino-4-bromophenyl)(phenyl)methanone** derivatives for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance with alternative compounds, supported by experimental data.

## Introduction

**(2-Amino-4-bromophenyl)(phenyl)methanone** is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The presence of an amino group, a bromo substituent, and a benzophenone core allows for diverse structural modifications, leading to derivatives with a wide range of pharmacological activities, including antimicrobial and anticancer properties. This guide offers a comparative analysis of these derivatives and related compounds, presenting their synthesis, characterization, and biological performance.

## Synthesis and Characterization

The synthesis of **(2-Amino-4-bromophenyl)(phenyl)methanone** and its derivatives typically involves multi-step reactions. A general synthetic approach is outlined in the workflow diagram below. Characterization of the synthesized compounds is crucial to confirm their structure and purity, employing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

## Table 1: Spectroscopic Data for Representative (2-Aminophenyl)(phenyl)methanone Derivatives and Analogs

Compound	Structure	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm-1)	MS (m/z)	Reference
(2-Amino-4-bromophenyl)(phenyl)methanone	Aromatic protons: 6.5-8.0, Amino protons: ~5.0	Carbonyl C: ~196, Aromatic C: 115-150	3400-3200 (N-H), 1630 (C=O)	276.13 [M] <sup>+</sup>	[1]	
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine	Aromatic protons: 7.19-8.08, NH	Aromatic C: 116-158	3300-3100 (N-H)	348.94 [M+1] <sup>+</sup>	[2]	
(+)-Nopinone-based 2-amino-3-cyanopyridine with 4-bromophenyl group	Aromatic protons: 7.2-7.8, Nopinone protons: 1.0-3.0	Cyano C: ~117, Aromatic C: 120-150	3400-3200 (N-H), 2220 (C≡N)	Varies with full structure	[3]	
(5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzofuran-2-yl)(phenyl)methanone analog	Aromatic protons: 6.8-8.2, OH proton: ~10.0	Carbonyl C: ~195, Aromatic C: 110-160	3400 (O-H), 3300-3100 (N-H), 1640 (C=O)	Varies with full structure	[4]	

## Comparative Biological Performance

Derivatives of **(2-Amino-4-bromophenyl)(phenyl)methanone** and related heterocyclic compounds have been evaluated for various biological activities. The following table summarizes their performance, providing a basis for comparison.

### Table 2: Comparison of Biological Activities

Compound/Derivative Class	Target Activity	Key Findings	IC50 / MIC Values	Reference
(2-Amino-4-bromophenyl)(phenyl)methanone scaffold	Anticancer, Antimicrobial	Serves as a versatile precursor for bioactive molecules.[5]	Not directly tested	[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs	Anticancer	Compound 4e showed the highest growth inhibition (41.25%) against CNS cancer cell line SNB-75.[2]	PGI of 41.25% at 10 <sup>-5</sup> M	[2]
(+)-Nopinone-based 2-amino-3-cyanopyridines	Anticancer	Bromo and chloro substituted derivatives showed significant activity. Compound 4f (with Br) was potent against A549, MKN45, and MCF7 cell lines.[3]	IC50: 23.78, 67.61, 53.87 $\mu$ M, respectively	[3]
Substituted benzofuran-2-yl)(phenyl)methanone analogs	Antimicrobial	Compounds 4f and 4u exhibited excellent potent antibacterial and antifungal activity, respectively.[4]	MICs in the range of 3.12-25 $\mu$ g/mL	[4]

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2,4-diamino- 1,3,5-triazine derivatives	Anticancer	Compound 19 with a bromophenyl group showed remarkable activity against melanoma MALME-3M cell line.[6]	GI50 = 3.3 x 10- 8 M	[6]
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## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of these compounds.

### Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Preparation of Inoculum: A few colonies of the test microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.[7]
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.[8]
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][9]

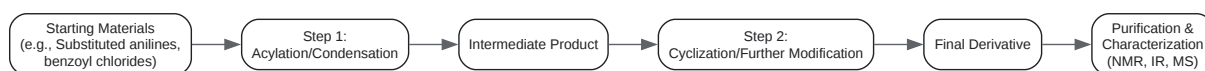
### In Vitro Anticancer Activity (MTT Assay)

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[10]

- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[10]
- **Formazan Solubilization:** The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.

## Visualizations

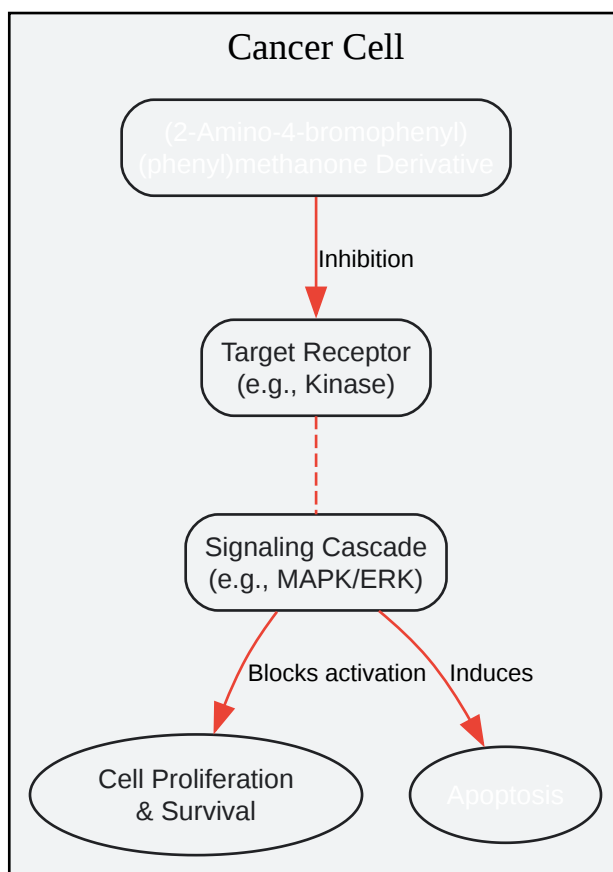
### Generalized Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **(2-Amino-4-bromophenyl)(phenyl)methanone** derivatives.

### Hypothetical Signaling Pathway for Anticancer Activity



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Caption: A hypothetical signaling pathway illustrating the anticancer mechanism of action.

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## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]



- 4. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
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